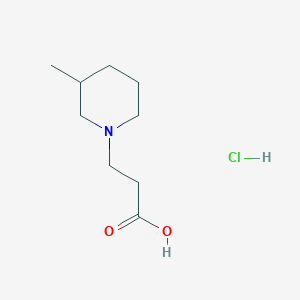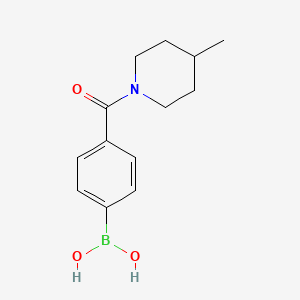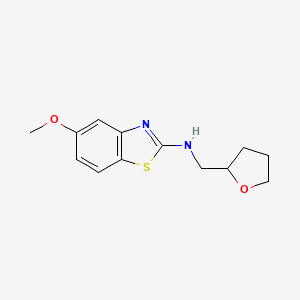![molecular formula C9H19NO2 B1417850 [1-(2-Methoxyethyl)piperidin-4-yl]methanol CAS No. 915919-97-0](/img/structure/B1417850.png)
[1-(2-Methoxyethyl)piperidin-4-yl]methanol
概要
説明
“[1-(2-Methoxyethyl)piperidin-4-yl]methanol” is a chemical compound with the CAS Number: 915919-97-0 . Its molecular weight is 173.26 and its linear formula is C9H19NO2 . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “[1-(2-Methoxyethyl)piperidin-4-yl]methanol” is 1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“[1-(2-Methoxyethyl)piperidin-4-yl]methanol” is a liquid at room temperature . It has a molecular weight of 173.26 and its linear formula is C9H19NO2 .
科学的研究の応用
Synthesis and Structural Studies
- Synthesis and Structural Analysis : Research has demonstrated the synthesis of compounds related to [1-(2-Methoxyethyl)piperidin-4-yl]methanol, exploring their crystal structures and molecular conformations. For instance, Girish et al. (2008) synthesized a similar compound and analyzed its crystal structure, revealing the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom (Girish et al., 2008).
Synthesis and Characterization
- Three-Component Synthesis : Wu Feng (2011) reported the novel synthesis of a compound using materials including piperidine, characterizing its structure through techniques like NMR and X-ray crystallography (Wu Feng, 2011).
- Synthesis of Derivatives : Prasad et al. (2008) synthesized derivatives of a compound structurally related to [1-(2-Methoxyethyl)piperidin-4-yl]methanol and investigated their crystal structure, providing insights into the molecular arrangement and bonding (Prasad et al., 2008).
Electrochemical Applications
- Electrochemical Oxidation Studies : Bodmann et al. (2006) investigated the electrochemical oxidation of 2-substituted piperidines, which is a key step towards synthesizing hydroxylated γ-amino acids. This research highlights the potential of piperidine derivatives in electrochemical applications (Bodmann et al., 2006).
Antiproliferative Activity
- Antiproliferative Activity : Research has been conducted on diphenyl(piperidin-4-yl) methanol derivatives to evaluate their antiproliferative activity. Prasad et al. (2008) synthesized a series of these derivatives and tested their effects on various carcinoma cell lines, indicating their potential in antiproliferative applications (Prasad et al., 2008).
Antimicrobial and Antitubercular Activities
- Antimicrobial and Antitubercular Properties : A series of compounds, including those with piperidine derivatives, have been synthesized and evaluated for their antimicrobial and antitubercular activities. For example, Bisht et al. (2010) synthesized a series of compounds and assessed their efficacy against Mycobacterium tuberculosis, showing promising results in combating tuberculosis (Bisht et al., 2010).
Insecticidal Properties
- Insecticidal Potential : Siddiqui et al. (2004) isolated compounds from Piper nigrum Linn., including piperidine derivatives, which exhibited insecticidal properties, indicating the potential use of such compounds in pest control (Siddiqui et al., 2004).
Safety And Hazards
特性
IUPAC Name |
[1-(2-methoxyethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNHYVCQMCBKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650842 | |
| Record name | [1-(2-Methoxyethyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methoxyethyl)piperidin-4-yl]methanol | |
CAS RN |
915919-97-0 | |
| Record name | [1-(2-Methoxyethyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

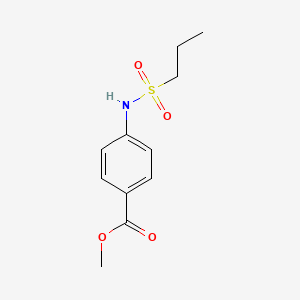
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
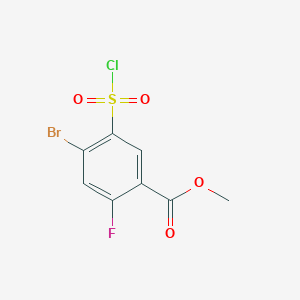
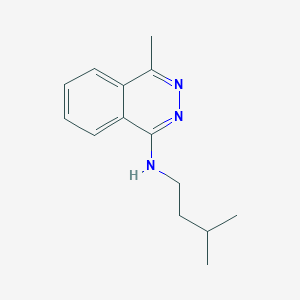
![2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1417779.png)
![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)
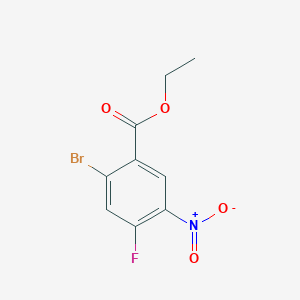
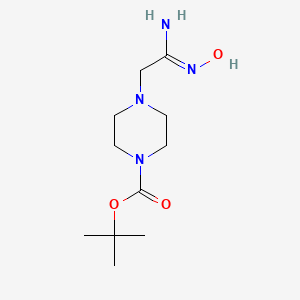
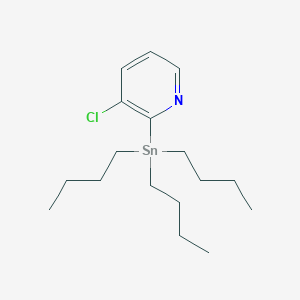
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/structure/B1417787.png)
